Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate
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Overview
Description
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is an organic compound with the molecular formula C23H44O4S2. It is known for its unique chemical structure, which includes two 2-ethylhexyl groups and a methylenebis(thio) linkage. This compound is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate typically involves the esterification of 3,3’-(methylenebis(thio))bispropionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then separated and purified using industrial distillation columns to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in lubricants.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ester groups can interact with lipid membranes, affecting membrane fluidity and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar ester groups but lacks the thioether linkage.
Di(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different backbone structure.
Bis(2-ethylhexyl) sebacate: Similar ester groups but with a longer aliphatic chain.
Uniqueness
Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate is unique due to its methylenebis(thio) linkage, which imparts distinct chemical properties such as enhanced stability and reactivity in redox reactions. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
CAS No. |
93803-44-2 |
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Molecular Formula |
C23H44O4S2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylmethylsulfanyl]propanoate |
InChI |
InChI=1S/C23H44O4S2/c1-5-9-11-20(7-3)17-26-22(24)13-15-28-19-29-16-14-23(25)27-18-21(8-4)12-10-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
YIQGCJSWUAFGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCSCSCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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